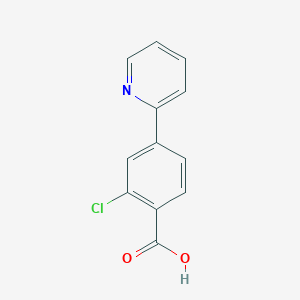

2-Chloro-4-(pyridin-2-yl)benzoic acid

Übersicht

Beschreibung

2-Chloro-4-(pyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H8ClNO2 . It has a molecular weight of 233.65 . It is also known as 4-(Pyridin-2-yl)benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClNO2/c13-10-7-8 (4-5-9 (10)12 (15)16)11-3-1-2-6-14-11/h1-7H, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Solid-State Versatility and Molecular Salts/Cocrystals

2-Chloro-4-(pyridin-2-yl)benzoic acid and its derivatives have been explored for their solid-state versatility, particularly in the synthesis of molecular salts and cocrystals. These compounds exhibit unique crystal engineering properties, such as the occurrence of weak halogen bonds alongside strong hydrogen bonds, influencing their structural characteristics and stability. Molecular salts involving this compound have demonstrated significant importance in halogen bonding within their crystal structures, playing a vital role in crystal stabilization (Oruganti et al., 2017).

Coordination Polymers and Luminescence

The coordination chemistry of this compound extends to the synthesis of lanthanide coordination complexes. These complexes have been reported to exhibit interesting luminescence properties, making them potential candidates for various applications in materials science. Coordination polymers derived from this compound and lanthanide metals have shown unique architectures and photophysical properties, including luminescence and magnetism, which could be leveraged in sensing, imaging, and light-emitting devices (Hou et al., 2013).

Metal-Organic Frameworks (MOFs)

This compound has also been utilized in the development of metal-organic frameworks (MOFs), which are known for their thermo- and solvatochromic properties. These frameworks exhibit color changes in response to different solvents or temperatures, highlighting their potential in sensor technology and as materials for environmental monitoring (Mehlana et al., 2012).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have been studied for their potential as corrosion inhibitors for metals. These compounds exhibit promising results in protecting metals from corrosion, especially in acidic environments, indicating their utility in industrial applications (Ashassi-Sorkhabi et al., 2005).

Electrocatalysis for Water Splitting

Recent studies have shown that coordination polymers based on this compound and metal ions can act as effective electrocatalysts for water splitting. This application is crucial for sustainable energy production, where such materials can facilitate the electrochemical decomposition of water into oxygen and hydrogen, a clean fuel source (Gong et al., 2014).

Safety and Hazards

Safety precautions for handling 2-Chloro-4-(pyridin-2-yl)benzoic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Relevant Papers Relevant papers on this compound and related compounds can be found in the references .

Wirkmechanismus

Target of Action

Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that the compound’s structure, which includes a pyridine ring and a benzoic acid moiety, may allow it to bind to its targets and exert its effects .

Pharmacokinetics

Benzoic acid derivatives are generally known to be metabolized in the liver and excreted in the urine .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-4-(pyridin-2-yl)benzoic acid . For instance, it is recommended to store the compound in an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name |

2-chloro-4-pyridin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFDLHWFACHDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739344 | |

| Record name | 2-Chloro-4-(pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904310-61-8 | |

| Record name | 2-Chloro-4-(pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)

![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1454701.png)